2,5-Diethylthiazole
CAS No.: 15729-76-7
Cat. No.: VC21007136
Molecular Formula: C7H11NS
Molecular Weight: 141.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15729-76-7 |
---|---|
Molecular Formula | C7H11NS |
Molecular Weight | 141.24 g/mol |
IUPAC Name | 2,5-diethyl-1,3-thiazole |
Standard InChI | InChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3 |
Standard InChI Key | PATFUZGQWONVOC-UHFFFAOYSA-N |
SMILES | CCC1=CN=C(S1)CC |
Canonical SMILES | CCC1=CN=C(S1)CC |
Melting Point | Mp 104 ° (as picrate) 104°C |
Introduction
Chemical Structure and Identification
2,5-Diethylthiazole consists of a thiazole ring with ethyl groups attached at positions 2 and 5. The compound is classified as a 2,5-disubstituted thiazole, representing an important subset of thiazole derivatives . The key identification parameters for 2,5-diethylthiazole are presented in Table 1.
Parameter | Value |
---|---|
Common Name | 2,5-Diethylthiazole |
IUPAC Name | 2,5-diethyl-1,3-thiazole |
Molecular Formula | C₇H₁₁NS |
CAS Registry Number | 15729-76-7 |
Average Molecular Weight | 141.234 g/mol |
Monoisotopic Molecular Weight | 141.061220047 g/mol |
SMILES Notation | CCC1=CN=C(CC)S1 |
InChI Identifier | InChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3 |
InChI Key | PATFUZGQWONVOC-UHFFFAOYSA-N |
European Community (EC) Number | 239-823-7 |
Physical and Chemical Properties
2,5-Diethylthiazole possesses specific physicochemical properties that influence its behavior in various systems. The physical state of the compound is solid under standard conditions . The chemical structure features a heterocyclic thiazole ring with two ethyl substituents, contributing to its unique chemical reactivity and physical characteristics.
Molecular Properties
The molecular properties of 2,5-diethylthiazole significantly influence its reactivity, solubility, and biological activities. Table 2 summarizes the key molecular properties of this compound.
Property | Value |
---|---|
Physical State | Solid |
LogP | 3.10 (ALogPS), 2.55 (JChem) |
Polar Surface Area | 12.89 Ų |
Number of Rings | 1 |
Rotatable Bond Count | 2 |
Refractivity | 39.9143 |
Rule of Five Compliance | Yes (1) |
Physiological Charge | 0 |
pKa (Strongest Basic) | 3.96 |
These properties suggest that 2,5-diethylthiazole has moderate lipophilicity, limited water solubility, and potential membrane permeability, which may influence its distribution in biological systems and food matrices .
Sensory Properties and Flavor Characteristics
2,5-Diethylthiazole contributes distinct sensory characteristics to foods where it is present. The compound is characterized by the following sensory descriptors:
-
Meaty
-
Musty
-
Nutty
These flavor attributes make it an important contributor to the complex aroma profiles of coffee products . The ethyl substituents on the thiazole ring likely influence its flavor profile, distinguishing it from other thiazole derivatives such as the related compound 2,5-dimethylthiazole, which is described as having nutty and roasted flavor notes .
Structural Comparison with Related Compounds
Understanding the structural relationships between 2,5-diethylthiazole and similar compounds provides valuable insights into structure-activity relationships. Table 3 compares 2,5-diethylthiazole with its methylated analog.
Parameter | 2,5-Diethylthiazole | 2,5-Dimethylthiazole |
---|---|---|
Molecular Formula | C₇H₁₁NS | C₅H₇NS |
Molecular Weight | 141.234 g/mol | 113.181 g/mol |
Structure | Thiazole ring with ethyl groups at positions 2 and 5 | Thiazole ring with methyl groups at positions 2 and 5 |
CAS Registry Number | 15729-76-7 | 4175-66-0 |
Flavor Descriptors | Meaty, musty, nutty | Nutty, roasted |
LogP | 3.10 (calculated) | 1.56 (measured) |
Food Sources | Coffee products | Cereals, teas, nuts |
This comparison highlights how seemingly minor structural differences (ethyl vs. methyl substituents) can significantly impact physicochemical properties like lipophilicity (LogP) and sensory characteristics, which may explain their different occurrence patterns in foods .
Analytical Methods and Identification
The identification and quantification of 2,5-diethylthiazole in complex matrices typically rely on chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical method used for the detection of this compound in food samples.
Structure-Odor Relationships
The relationship between molecular structure and odor properties is a critical aspect of flavor chemistry. In the case of 2,5-diethylthiazole, the ethyl substituents at positions 2 and 5 of the thiazole ring appear to influence its flavor profile significantly.
The meaty and musty notes of 2,5-diethylthiazole contrast with the nutty and roasted notes of 2,5-dimethylthiazole, suggesting that the additional carbon atoms in the ethyl chains modify the compound's interaction with olfactory receptors . This structure-odor relationship has important implications for flavor development and food product formulation.
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